molecular formula C6H11BrO2 B13832279 2-Bromo-1,1-diethoxyethene CAS No. 42520-11-6

2-Bromo-1,1-diethoxyethene

Cat. No.: B13832279
CAS No.: 42520-11-6
M. Wt: 195.05 g/mol
InChI Key: YLLVBVCUIFAFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,1-diethoxyethene can be synthesized through the bromination of acetaldehyde diethyl acetal. The reaction involves the addition of bromine to acetaldehyde diethyl acetal in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out at low temperatures to control the rate of bromination .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where acetaldehyde diethyl acetal is reacted with bromine under controlled conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-diethoxyethene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1,1-diethoxyethene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-diethoxyethene involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The compound can also undergo elimination reactions to form ethoxyethene derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,1-dimethoxyethane: This compound is similar in structure but has methoxy groups instead of ethoxy groups. .

    Bromoacetaldehyde dimethyl acetal: Another similar compound with dimethyl acetal groups. .

Uniqueness

2-Bromo-1,1-diethoxyethene is unique due to its ethoxy groups, which provide different reactivity and solubility properties compared to its dimethoxy counterparts. This makes it suitable for specific applications in organic synthesis and pharmaceutical production .

Properties

CAS No.

42520-11-6

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

2-bromo-1,1-diethoxyethene

InChI

InChI=1S/C6H11BrO2/c1-3-8-6(5-7)9-4-2/h5H,3-4H2,1-2H3

InChI Key

YLLVBVCUIFAFMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CBr)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.